Werner syndrome RecQ helicase-IN-2 is a small molecule inhibitor targeting the Werner syndrome ATP-dependent helicase, which is encoded by the WRN gene in humans. This enzyme plays a crucial role in DNA metabolism, including replication, repair, and transcription. Deficiencies in the WRN protein lead to Werner syndrome, characterized by premature aging and increased cancer predisposition. The compound Werner syndrome RecQ helicase-IN-2 is classified as a selective inhibitor of this helicase, making it a significant focus in research aimed at understanding and potentially mitigating the effects of Werner syndrome and related conditions.
The Werner syndrome RecQ helicase-IN-2 is cataloged under the chemical identifier C32H34F3N9O5 in databases such as PubChem . It falls under the category of small molecule inhibitors specifically designed to interact with helicases. This classification highlights its potential therapeutic applications in modulating DNA repair processes and cellular aging mechanisms.
The synthesis of Werner syndrome RecQ helicase-IN-2 involves several organic chemistry techniques, including:
Detailed procedural steps are often proprietary, but they generally follow established protocols for synthesizing complex organic molecules.
The molecular structure of Werner syndrome RecQ helicase-IN-2 reveals a complex arrangement of functional groups that facilitate its interaction with the WRN protein. The compound consists of:
Data regarding its three-dimensional conformation can be obtained through X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, which elucidate how the molecule fits into the enzyme's binding pocket.
Werner syndrome RecQ helicase-IN-2 primarily functions through competitive inhibition of the WRN helicase activity. The specific reactions include:
These reactions highlight its potential as a therapeutic agent by modulating DNA repair pathways.
The mechanism of action for Werner syndrome RecQ helicase-IN-2 involves:
Quantitative data from assays measuring DNA unwinding rates in the presence of the inhibitor provide insights into its efficacy.
Werner syndrome RecQ helicase-IN-2 exhibits several notable physical and chemical properties:
Characterization studies involving differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can provide additional insights into its thermal stability.
Werner syndrome RecQ helicase-IN-2 has several potential applications in scientific research:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3